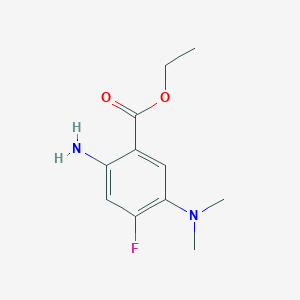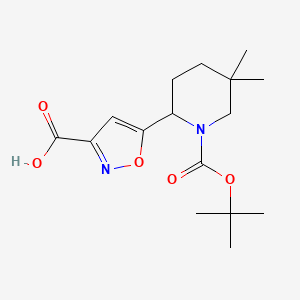![molecular formula C19H30BNO3 B13541515 1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine is a complex organic compound that features a pyrrolidine ring linked to a phenoxypropyl chain, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine typically involves multiple steps. One common approach starts with the preparation of the phenoxypropyl intermediate, which is then reacted with pyrrolidine. The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a borylation reaction, often using pinacolborane as the boron source and a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the borylation step and the development of efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the boron-containing moiety or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of phenoxy-substituted pyrrolidines.
Applications De Recherche Scientifique
1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Boron-containing compounds are of interest in medicinal chemistry for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine involves its ability to participate in various chemical reactions due to the presence of the boron-containing moiety. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling and borylation. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound features a similar boron-containing group but is attached to a benzaldehyde moiety instead of a phenoxypropyl chain.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boron group attached to a fluoropyridine ring.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: This compound contains a boronic acid ester group attached to a pyrazole ring.
Uniqueness
1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine is unique due to its combination of a pyrrolidine ring, a phenoxypropyl chain, and a boron-containing moiety. This structure provides a versatile platform for various chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C19H30BNO3 |
|---|---|
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
1-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]pyrrolidine |
InChI |
InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)16-8-10-17(11-9-16)22-15-7-14-21-12-5-6-13-21/h8-11H,5-7,12-15H2,1-4H3 |
Clé InChI |
RRGLNQKZTYQWOV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCN3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


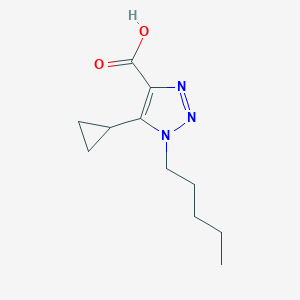
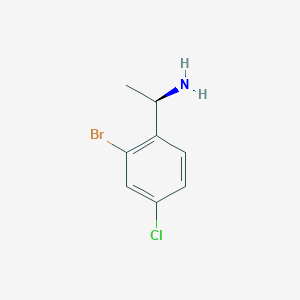
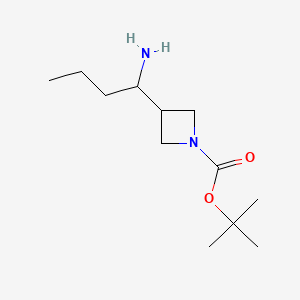

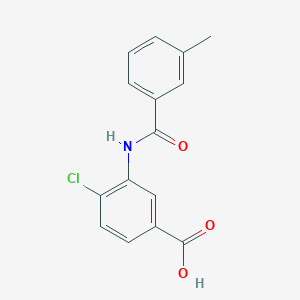

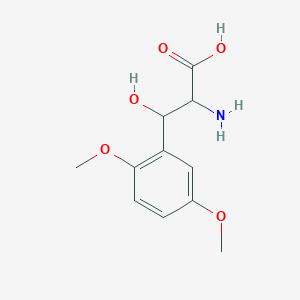
![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)

![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)

